molecular formula C5H6ClNS B2628974 5-(2-Chloroethyl)-1,3-thiazole CAS No. 45592-77-6

5-(2-Chloroethyl)-1,3-thiazole

Cat. No.: B2628974
CAS No.: 45592-77-6
M. Wt: 147.62
InChI Key: HIQGSQJWWYBZFY-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2-chloroethyl group in the 5-position of the thiazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloroethyl)-1,3-thiazole typically involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide and potassium hydroxide to form the intermediate 2-chloroethyl dithiocarbamate. This intermediate is then cyclized with α-haloketones to yield the desired thiazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloroethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Cyclization: The chloroethyl group can participate in intramolecular cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride) in appropriate solvents.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted thiazoles.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Cyclization: Formation of fused thiazole ring systems.

Scientific Research Applications

Chemistry: 5-(2-Chloroethyl)-1,3-thiazole is used as a building block in the synthesis of more complex thiazole derivatives

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Its ability to form DNA crosslinks and inhibit cell proliferation has been explored in preclinical studies. Additionally, it is being investigated for its potential to modulate enzyme activity and protein function.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable in the production of various chemical products.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1,3-thiazole involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules. The chloroethyl group can undergo nucleophilic substitution reactions with amino, thiol, or hydroxyl groups in proteins and nucleic acids. This can lead to the formation of crosslinks, inhibition of enzyme activity, and disruption of cellular processes. The compound’s interaction with DNA can result in the formation of DNA adducts, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

    2-Chloroethylamine: A simpler compound with similar reactivity but lacking the thiazole ring.

    5-(2-Bromoethyl)-1,3-thiazole: A bromine analog with similar chemical properties but different reactivity due to the presence of bromine.

    5-(2-Iodoethyl)-1,3-thiazole: An iodine analog with increased reactivity compared to the chloroethyl derivative.

Uniqueness: 5-(2-Chloroethyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the chloroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. The thiazole ring provides stability and electronic properties, while the chloroethyl group offers reactivity for further chemical modifications.

Properties

IUPAC Name

5-(2-chloroethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQGSQJWWYBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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